molecular formula C19H15IN2O3 B5078816 N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B5078816
M. Wt: 446.2 g/mol
InChI Key: SOEJJZVTVGVTGX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[1-(4-iodoanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O3/c20-14-8-10-15(11-9-14)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-25-16/h1-12,18,21H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEJJZVTVGVTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)I)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fentanyl Analogues

(a) Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
  • Key Differences: Core Structure: Furanylfentanyl contains a piperidine ring with a phenethyl group, whereas the target compound replaces the piperidine with a 2-oxo-2-phenylethyl moiety. Substituents: Furanylfentanyl has a phenyl group attached to the piperidine, while the target compound features a 4-iodophenylamino group.
  • Pharmacological Implications: The piperidine ring in fentanyl analogues is critical for µ-opioid receptor binding . The absence of this ring in the target compound may reduce opioid activity.
(b) para-Fluoro Furanyl Fentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
  • Key Differences :
    • Halogen Substituent : Fluorine (smaller, electronegative) vs. iodine (larger, lipophilic).
  • Physicochemical Impact :
    • Iodine’s larger atomic radius may sterically hinder receptor interactions compared to fluorine.
    • The 4-fluoro group in para-fluoro furanyl fentanyl enhances metabolic stability but reduces lipophilicity relative to iodine .

Furan Carboxamide Derivatives

(a) N-(4-Bromophenyl)furan-2-carboxamide
  • Key Differences :
    • Halogen : Bromine (intermediate size) vs. iodine.
    • Backbone : Lacks the 2-oxo-2-phenylethyl group.
  • Structural Implications :
    • Bromine’s moderate electronegativity may balance electronic effects, while iodine’s polarizability could alter binding kinetics in receptor interactions .
(b) N-(2-Nitrophenyl)furan-2-carboxamide
  • Key Differences: Substituent: Nitro group (electron-withdrawing) vs. 4-iodophenylamino (electron-rich due to amino group).
  • Conformational Effects: The nitro group induces planarity in the central amide fragment via intramolecular hydrogen bonding, whereas the 4-iodophenylamino group may disrupt planarity, affecting crystal packing and solubility .

Heterocyclic Analogues

N-{1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
  • Key Differences :
    • Heterocycle : Tetrahydrobenzo[b]thienyl (sulfur-containing) vs. 4-iodophenyl.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Structural Feature
Target Compound C₁₉H₁₅IN₂O₃ 446.24 4-Iodophenylamino 2-Oxo-2-phenylethyl backbone
Furanylfentanyl C₂₃H₂₅N₂O₂ 375.46 Phenylpiperidine Furan-2-carboxamide core
para-Fluoro Furanyl Fentanyl C₂₃H₂₄FN₂O₂ 393.46 4-Fluorophenyl Piperidine ring
N-(4-Bromophenyl)furan-2-carboxamide C₁₁H₈BrNO₂ 266.09 4-Bromophenyl Simple furan carboxamide
N-(2-Nitrophenyl)furan-2-carboxamide C₁₁H₈N₂O₄ 232.19 2-Nitrophenyl Planar amide conformation

Biological Activity

N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data in tabular format.

Chemical Structure

The compound's structure can be analyzed for its functional groups that contribute to its biological activity. The presence of the furan ring, carboxamide group, and the iodophenyl moiety are critical for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. It appears to modulate signaling pathways associated with cell survival and proliferation, particularly involving the NF-kB pathway .
    • Case Studies : In vitro studies demonstrated that this compound exhibits cytotoxicity against breast cancer and lung cancer cell lines, outperforming some established chemotherapeutic agents .
  • Anti-inflammatory Properties
    • Research Findings : Studies have indicated that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases . Its ability to modulate immune responses could make it a candidate for further investigation in autoimmune conditions.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound may possess antimicrobial properties, although more research is needed to confirm these effects and elucidate the mechanisms involved .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialPotential activity against bacteria

Anticancer Studies

A study conducted on various cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability. The IC50 values were determined through MTT assays, indicating effective cytotoxicity at concentrations as low as 10 µM .

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects was explored through Western blot analysis, revealing alterations in protein expression associated with apoptosis (e.g., increased cleaved caspase levels) and cell cycle arrest markers . Additionally, molecular docking studies suggested strong binding affinity to key proteins involved in cancer progression.

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